Ethyl 2-Methyl-5-hexenoate Ethyl 2-Methyl-5-hexenoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17972253
InChI: InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3
SMILES:
Molecular Formula: C9H16O2
Molecular Weight: 156.22 g/mol

Ethyl 2-Methyl-5-hexenoate

CAS No.:

Cat. No.: VC17972253

Molecular Formula: C9H16O2

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-Methyl-5-hexenoate -

Specification

Molecular Formula C9H16O2
Molecular Weight 156.22 g/mol
IUPAC Name ethyl 2-methylhex-5-enoate
Standard InChI InChI=1S/C9H16O2/c1-4-6-7-8(3)9(10)11-5-2/h4,8H,1,5-7H2,2-3H3
Standard InChI Key OFHCPPJZKBUEEJ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C)CCC=C

Introduction

Structural and Chemical Properties of Ethyl 2-Methyl-5-hexenoate

Molecular Architecture

Ethyl 2-methyl-5-hexenoate belongs to the class of α,β-unsaturated esters, featuring a hexenoate backbone with a methyl substituent at the second carbon and a double bond between carbons 5 and 6. Its IUPAC name, ethyl (E)-5-methylhex-5-enoate, reflects this configuration. The ester functional group (COOEt-\text{COOEt}) and the unsaturated bond impart distinct reactivity, enabling participation in cyclization and addition reactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC9H16O2\text{C}_9\text{H}_{16}\text{O}_2
Molecular Weight156.22 g/mol
CAS Number86553-85-7
Boiling PointNot reported
DensityNot reported

The absence of reported boiling points and densities in available literature underscores the need for further experimental characterization .

Spectroscopic Characteristics

While direct spectroscopic data for ethyl 2-methyl-5-hexenoate is limited, analogous esters provide insights. For example, ethyl 5-methyl-5-hexenoate (CAS: 39495-82-4) exhibits 1H NMR^1\text{H NMR} signals at δ 4.1 (q, 2H, OCH2CH3-\text{OCH}_2\text{CH}_3 ), δ 5.3 (m, 1H, CH=CH-\text{CH}=\text{CH}- ), and δ 1.3 (t, 3H, CH3-\text{CH}_3 ) . Infrared spectra typically show strong carbonyl stretches near 1740 cm1^{-1} and C=C stretches around 1650 cm1^{-1} .

Synthesis and Manufacturing

Conventional Synthetic Routes

Ethyl 2-methyl-5-hexenoate is synthesized via esterification or transesterification reactions. A notable method involves the acid-catalyzed condensation of 2-methyl-5-hexenoic acid with ethanol:

CH3(CH2)2C(CH3)=CHCOOH+CH3CH2OHH+CH3(CH2)2C(CH3)=CHCOOCH2CH3+H2O\text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)=\text{CHCOOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{CH}_3(\text{CH}_2)_2\text{C}(\text{CH}_3)=\text{CHCOOCH}_2\text{CH}_3 + \text{H}_2\text{O}

This reaction typically employs sulfuric acid or p-toluenesulfonic acid as catalysts .

Industrial-Scale Production

Industrial synthesis often utilizes Diethyl malonate and 3-methyl-3-buten-1-ol as precursors, as demonstrated in the preparation of structurally similar esters . For instance, Matrix Scientific offers ethyl 5-methyl-5-hexenoate at $252 per gram, reflecting the high cost of small-scale production .

SupplierPurityPrice (per 500 mg)Year
CymitQuimica97%€1,568.002025
Matrix Scientific97%$252.002021

Applications in Organic Synthesis and Industry

Role in Cyclopropane Derivative Synthesis

Ethyl 2-methyl-5-hexenoate is a precursor to trans-1,3-dimethylcyclopentane, a compound formed during microbial degradation of crude oil. Elias et al. (2007) demonstrated its utility in mimicking natural biodegradation pathways, where it undergoes enzymatic cyclization to form cyclic hydrocarbons .

Hazard StatementPrecautionary Measure
H315Wear protective gloves
H319Use eye protection
H335Ensure adequate ventilation

Future Research Directions

Expanding Physicochemical Data

Prioritizing studies on boiling points, densities, and solubility profiles will enhance industrial applicability. Computational methods, such as COSMO-RS simulations, could predict these properties in lieu of experimental data.

Green Synthesis Methods

Developing catalytic asymmetric synthesis routes could reduce reliance on harsh acids. Recent advances in enzyme-mediated esterification, such as lipase-catalyzed reactions, offer promising alternatives .

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